3-Pyrrolidinone,1-nitro-
CAS No.:
Cat. No.: VC18516202
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6N2O3 |
|---|---|
| Molecular Weight | 130.10 g/mol |
| IUPAC Name | 1-nitropyrrolidin-3-one |
| Standard InChI | InChI=1S/C4H6N2O3/c7-4-1-2-5(3-4)6(8)9/h1-3H2 |
| Standard InChI Key | FIAGVLMDYNADJI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1=O)[N+](=O)[O-] |
Introduction
Physicochemical Properties and Structural Characteristics
Molecular Architecture
3-Pyrrolidinone,1-nitro- features a five-membered pyrrolidinone ring—a saturated heterocycle containing one nitrogen atom and one ketone group—with a nitro (-NO₂) substituent at the 1-position. The non-planar "puckered" conformation of the pyrrolidine ring enhances three-dimensional stereochemical diversity, a trait critical for interactions in biological systems .
Key Physical Parameters
The compound’s physicochemical profile is summarized in Table 1.
Table 1: Physicochemical Properties of 3-Pyrrolidinone,1-nitro-
| Property | Value |
|---|---|
| Melting Point | 86–88°C |
| Boiling Point (Predicted) | 360.1±31.0°C |
| Density | 1.40±0.1 g/cm³ |
| pKa | -11.13±0.20 |
| Molecular Formula | C₄H₆N₂O₃ |
| Molecular Weight | 130.1 g/mol |
The strongly acidic pKa (-11.13) reflects the nitro group’s electron-withdrawing effects, which polarize adjacent bonds and enhance electrophilic reactivity. The predicted high boiling point suggests significant intermolecular interactions, likely due to dipole-dipole forces from the polar nitro and carbonyl groups.
Synthetic Methodologies
Organocatalytic Cascades
Cascade reactions combining organocatalysis and transition-metal catalysis offer another potential route. For example, enantioselective nitro-Mannich reactions followed by gold-catalyzed hydroamination have been used to construct trisubstituted pyrrolidines with high stereocontrol . Adapting such methodologies could enable asymmetric synthesis of 3-Pyrrolidinone,1-nitro- derivatives.
Reactivity and Functionalization
Nitro Group Transformations
The nitro group serves as a versatile handle for further functionalization:
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Reduction to Amine: Catalytic hydrogenation or metal-mediated reduction converts the nitro group to an amine, yielding 3-pyrrolidinone derivatives with potential biological activity .
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Nucleophilic Aromatic Substitution: Electron-deficient aromatic systems undergo substitution reactions, though the aliphatic nature of the pyrrolidinone ring may limit such pathways.
Ring-Opening Reactions
Challenges and Future Directions
Synthetic Optimization
Current literature lacks explicit protocols for 3-Pyrrolidinone,1-nitro- synthesis. Future work should validate the adaptation of cascade reactions and explore green chemistry approaches (e.g., solvent-free conditions).
Biological Profiling
While pyrrolidine derivatives show antidiabetic, anticancer, and neuroactive properties , the bioactivity of 3-Pyrrolidinone,1-nitro- remains unexplored. In vitro toxicity and metabolic stability studies are needed to assess its therapeutic potential.
Materials Science Applications
Systematic studies on thin-film morphology and charge transport properties could unlock applications in organic light-emitting diodes (OLEDs) or perovskite solar cells.
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